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Executive Summary & Molecule Profile

lanthelliformisamine A is a bromotyrosine-derived alkaloid originally isolated from the marine
sponge Suberea ianthelliformis.[1] Structurally, it belongs to a class of metabolites
characterized by a dibromotyrosine "head" coupled to a polyamine or modified amine "tail."

The TFA (Trifluoroacetate) salt designation indicates the compound was likely purified via
reverse-phase HPLC using a water/acetonitrile gradient with 0.1% TFA. While this yields high
purity, the resulting salt presents specific challenges regarding hygroscopicity, biological assay
compatibility, and long-term stability.
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Property Technical Specification

Chemical Class Bromotyrosine Alkaloid
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Synthetic Workflow Visualization

The following diagram outlines the modular synthetic logic required to access
lanthelliformisamine A, highlighting the critical "Risk Zones" where failure is most common.
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Retrosynthetic Strategy
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Figure 1: Modular synthesis workflow for lanthelliformisamine A. The red node indicates the
highest failure rate due to steric and electronic deactivation of the brominated ring.

Troubleshooting Guide: Phase-Specific Solutions
Phase 1: The Amide Coupling (The Bottleneck)
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Context: The coupling of the 3,5-dibromotyrosine carboxylic acid to the amine tail is often
sluggish. The bromine atoms at the ortho positions to the phenolic ether create significant steric
bulk and electronically deactivate the system.

Q1: My coupling reaction using EDC/HOBL yields <20% product. The starting material remains
unconsumed. What is wrong?

e Root Cause: The 3,5-dibromo substitution pattern makes the carboxylic acid less accessible
and the active ester less reactive. Standard carbodiimide coupling (EDC) is often too slow,
allowing hydrolysis to compete.

o Corrective Protocol:

o Switch Reagents: Transition to HATU or PyBOP. These reagents generate a more reactive
species (aza-benzotriazole ester) that drives the reaction faster despite steric hindrance.

o Base Management: Ensure you use DIEA (Diisopropylethylamine) (2.5-3.0 equivalents).
The reaction pH must remain basic (approx. pH 8-9) to keep the amine nucleophile
unprotonated.

o Solvent System: Use anhydrous DMF rather than DCM. The polarity of DMF helps
stabilize the polar transition state of the brominated intermediate.

Q2: | observe a significant amount of "dimer" or side products during coupling.

e Root Cause: If your polyamine tail (Fragment B) is not selectively protected, you will get
polymerization.

 Verification: Check the mass spectrum.[2][3] If you see masses corresponding to [2xHead +
Tail], your amine protection strategy failed.

e Solution: Use an orthogonal protection strategy. Typically, the internal amines of the
spermine/spermidine chain should be Boc-protected, leaving only the terminal primary amine
free for coupling.

Phase 2: Deprotection & Purification (The TFA Factor)
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Context: Removing Boc groups with Trifluoroacetic acid (TFA) is standard, but it generates the
TFA salt of the final product.

Q3: After HPLC purification, my product is a sticky oil/gum that won't solidify. How do | get a
powder?

» Root Cause: lanthelliformisamine TFA salts are highly hygroscopic. Traces of water or
excess TFA prevent lattice formation.

¢ Protocol for Solidification:

o Lyophilization: Dissolve the oil in minimal HPLC-grade water/acetonitrile (4:1) and freeze-
dry for at least 48 hours.

o Ether Trituration: If it remains an oil, dissolve in a minimum amount of Methanol (0.5 mL)
and add cold Diethyl Ether (10 mL) dropwise with vigorous stirring. A white precipitate
should form. Centrifuge and decant the supernatant.

o Argon Storage: Immediately store under Argon.
Q4: The NMR spectrum shows broad peaks and shifting chemical shifts.

e Root Cause: This is characteristic of TFA salts. The protonation state of the secondary

amines in the chain varies with concentration and pH.
e Troubleshooting:
o Fix: Add a drop of

to the NMR tube to exchange exchangeable protons.

o Fix: Run the NMR in DMSO-d6 at an elevated temperature (35°C or 40°C) to sharpen the
signals by increasing the rate of conformational exchange.

FAQ: Biological Application & Stability

Q: Can | use the TFA salt directly in cell-based assays? A:Proceed with Caution. The TFA
counter-ion is cytotoxic at high concentrations.
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e Threshold: If your assay concentration is >10 pM, the TFA content might acidify the media or
cause background toxicity.

» Remedy: For sensitive assays, convert the TFA salt to a Hydrochloride (HCI) salt. Dissolve
the compound in 0.1 M HCI and lyophilize (repeat 3x) to exchange the counter-ion.

Q: How stable is lanthelliformisamine A TFA in solution? A:
¢ In DMSO: Stable for 1-2 months at -20°C. Avoid repeated freeze-thaw cycles.

e In Water/PBS: Unstable over long periods (days). The amide bond can hydrolyze, and the
brominated ring is sensitive to light (photodehalogenation). Always protect from light.

Q: Why does the color change from white to yellow/brown over time? A: This indicates
oxidation or photodecomposition. The brominated phenol/anisole moiety is light-sensitive. If the
compound has turned brown, check purity via LC-MS before use; significant degradation has
likely occurred.

Logic Tree: Troubleshooting Low Yields

Use this decision tree to diagnose yield issues during the final steps of synthesis.
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Figure 2: Diagnostic logic for yield optimization. "M+56" or "M+100" in Mass Spec indicates
incomplete Boc deprotection.
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o Relevance: Defines the isolation, structure elucidation, and physical properties (including
NMR data) of the natural product.

e Pieri, C., et al. (2023). "Deriving Novel Quaternary Ammonium Compound Disinfectant
Scaffolds from a Natural Product: Mechanistic Insights of the Quaternization of
lanthelliformisamine C." ChemMedChem, 18(22).[4]

o Relevance: Describes the total synthesis of lanthelliformisamine C (a close congener),
detailing the amide coupling conditions and purification protocols applicable to
lanthelliformisamine A.

o Gribble, G. W. (2015). "Biological Activity of Recently Discovered Halogenated Marine
Natural Products." Marine Drugs, 13(7), 4044-4136.

o Relevance: Provides context on the stability and reactivity of bromotyrosine alkaloids.

For further assistance, please contact the Marine Alkaloid Synthesis Support Team with your
specific batch number and LC-MS traces.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ianthelliformisamine-a-tfa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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